4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine
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Overview
Description
4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a pyrimidine ring substituted with dimethyl groups and a piperidine ring attached via an ether linkage to a phenylethenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately and then attached to the pyrimidine core through a nucleophilic substitution reaction.
Addition of the Phenylethenesulfonyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of pyrimidine derivatives, including their effects on cellular processes and pathways.
Chemical Biology: The compound can be used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A pyrimidine derivative with a thiol group instead of the piperidine and phenylethenesulfonyl groups.
4,6-Dimethyl-2-pyrimidinamine: A pyrimidine derivative with an amino group.
4,6-Dimethyl-2-hydroxypyrimidine: A pyrimidine derivative with a hydroxyl group.
Uniqueness
4,6-Dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring and the phenylethenesulfonyl group may enhance its binding affinity to certain biological targets, making it a valuable compound for medicinal chemistry and drug development.
Properties
IUPAC Name |
4,6-dimethyl-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-13-16(2)21-19(20-15)25-18-9-6-11-22(14-18)26(23,24)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-13,18H,6,9,11,14H2,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYLFDRAHBWBS-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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